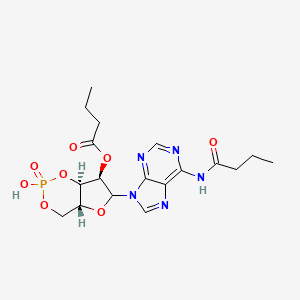

6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo(3,2-d)(1,3,2)dioxaphosphinin-7-yl butanoate

Description

Historical Trajectory of Bucladesine Research as a Probing Agent

The historical use of Bucladesine in research stems from the need for a stable, cell-permeable analog of cAMP to study its diverse intracellular roles ebi.ac.ukwindows.nettcichemicals.com. Early research recognized that while cAMP was a critical second messenger, its inability to easily cross cell membranes limited direct experimental manipulation of intracellular cAMP levels ebi.ac.ukncats.ionih.gov. Bucladesine, with its enhanced lipophilicity, provided a solution, allowing researchers to probe the effects of elevated intracellular cAMP in various cell types and biological systems patsnap.comebi.ac.ukwindows.netbertin-bioreagent.com. This facilitated numerous studies exploring the involvement of cAMP in processes such as cell growth, differentiation, metabolism, and responses to various stimuli patsnap.comontosight.aipatsnap.com. The compound has been used to induce normal physiological responses in experimental conditions where cAMP alone elicits minimal responses ebi.ac.ukwindows.netwikipedia.org.

Bucladesine as a Cyclic Nucleotide Analog in Cellular Signal Transduction Research

As a cyclic nucleotide analog, Bucladesine plays a significant role in cellular signal transduction research by directly influencing pathways regulated by cAMP patsnap.comontosight.aipatsnap.com. Upon entering the cell, Bucladesine is metabolized to release the active cAMP moiety, leading to an increase in intracellular cAMP concentrations patsnap.com. This elevated cAMP primarily activates Protein Kinase A (PKA), a key downstream effector in many cAMP signaling pathways patsnap.comontosight.aipatsnap.com. Activated PKA then phosphorylates a variety of target proteins, modulating their activity and subsequently influencing numerous cellular functions, including gene expression, metabolic enzyme activity, and ion channel conductivity patsnap.compatsnap.com.

Bucladesine's utility extends to investigating the regulation of transcription factors like CREB (cAMP-response element-binding protein), which is activated via PKA-mediated phosphorylation and plays a role in gene expression patsnap.com. By using Bucladesine, researchers can bypass upstream signaling events that normally lead to cAMP production, allowing for a more direct examination of the downstream consequences of increased intracellular cAMP patsnap.com. This makes it an invaluable tool for dissecting complex signaling networks and understanding how cAMP-mediated pathways contribute to various cellular responses patsnap.compatsnap.com.

Research findings utilizing Bucladesine have contributed to understanding its effects in various contexts. For instance, studies have shown that Bucladesine can activate PKA and influence cellular processes sinobiological.comcellsignal.com. It has been used to induce morphological differentiation of astrocytes and promote differentiation of dopaminergic neurons from human pluripotent stem cells in combination with other agents sinobiological.combiosynth.com. Research in mice models has also explored its effects on conditions like pentylenetetrazol-induced seizures and morphine withdrawal syndrome, suggesting its influence on neuronal activity and related behaviors ncats.iowikipedia.org. Additionally, studies have investigated its impact on hepatic lipogenesis and its potential to reverse memory impairments in mice models apexbt.comnih.govresearchgate.net.

While the prompt requested interactive data tables, the current format supports static tables. The following table summarizes some reported research findings involving Bucladesine:

| Research Area | Observed Effect of Bucladesine | Model System | Source |

| PKA Activation | Activates PKA | Cellular systems | sinobiological.comcellsignal.com |

| Astrogliogenesis | Induces morphological differentiation of astrocytes | Rat glial cells | sinobiological.comcellsignal.com |

| Neuronal Differentiation | Promotes differentiation of dopaminergic neurons (in cocktails) | hPSCs | sinobiological.combiosynth.com |

| Seizure Activity | Reduced seizure latency and threshold | Pentylenetetrazol-induced seizure in mice | ncats.iowikipedia.org |

| Morphine Withdrawal Syndrome | Significant attenuation of withdrawal syndrome | Morphine-dependent mice | wikipedia.org |

| Hepatic Lipogenesis | Inhibition of hepatic lipogenesis | Liver cells/tissue | nih.gov |

| Avoidance Memory Impairment | Reversed zinc chloride- and lead acetate-induced avoidance memory retention impairments | Mice | apexbt.comresearchgate.net |

| Neuronal Glucose Uptake | Significantly inhibited neuronal glucose uptake in a dose-dependent manner | Neurons | apexbt.com |

| iNOS Expression | Suppressed iNOS mRNA and protein expression, decreased iNOS promoter activity, reduced NF-κB binding | Rat hepatocytes | cellsignal.com |

| Myofibroblast Differentiation | Inhibited myofibroblast differentiation and extracellular matrix deposition | Rat pulmonary fibroblasts (via cAMP/PKA/CREB) | cellsignal.com |

Structure

3D Structure

Properties

IUPAC Name |

[6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGYSWNGNKCJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859352 | |

| Record name | 6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-74-3 | |

| Record name | Cyclic dibutyryl AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucladesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Foundations of Bucladesine Action at the Molecular Level

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways

Bucladesine functions by mimicking the role of endogenous cAMP, thereby directly impacting pathways regulated by this crucial second messenger patsnap.compatsnap.com.

Direct Activation of Cyclic Adenosine Monophosphate-Dependent Protein Kinase A (PKA)

One of the primary targets of cAMP is Protein Kinase A (PKA) patsnap.comwikipedia.org. Bucladesine, by increasing intracellular cAMP levels, leads to the activation of PKA in a manner similar to endogenous cAMP patsnap.compatsnap.com. The binding of cAMP to the regulatory subunits of PKA causes a conformational change that liberates the catalytic subunits patsnap.comwikipedia.org. These activated catalytic subunits are then free to phosphorylate specific target proteins, modulating their activity and influencing various cellular functions patsnap.com. This direct activation of PKA is a key mechanism through which bucladesine exerts its effects invivochem.comselleckchem.commedchemexpress.commedchemexpress.comselleck.co.jpselleckchem.com. Research has shown that bucladesine preferentially activates cAMP-dependent protein kinase invivochem.com.

Influence on Phosphodiesterase (PDE) Activity and Intracellular cAMP Levels

In addition to mimicking cAMP, bucladesine is also reported to act as a phosphodiesterase (PDE) inhibitor wikipedia.orginvivochem.comselleckchem.commedchemexpress.comselleckchem.comcaymanchem.com. PDEs are enzymes that hydrolyze cAMP, thus regulating its intracellular concentration wikipedia.orgimrpress.com. By inhibiting PDE activity, bucladesine can further contribute to elevated and sustained intracellular cAMP levels patsnap.comresearchgate.net. This dual action of mimicking cAMP and inhibiting its degradation amplifies the downstream signaling effects mediated by cAMP-dependent pathways caymanchem.com.

Interactions with Exchange Proteins Activated by cAMP (EPACs) in Cellular Processes

While PKA is a major effector of cAMP, cAMP also activates a family of proteins known as Exchange Proteins Activated by cAMP (EPACs) patsnap.com. EPACs are involved in regulating diverse cellular processes, including cell adhesion, migration, and proliferation patsnap.com. As a cAMP analog, bucladesine can also help to elucidate the role of EPACs in these cellular functions by activating these proteins patsnap.com.

Downstream Molecular Cascades and Protein Phosphorylation Events

The increase in intracellular cAMP levels and subsequent activation of PKA and potentially EPACs by bucladesine triggers a cascade of downstream molecular events, prominently involving protein phosphorylation.

Regulation of Gene Expression via cAMP-Responsive Element-Binding Protein (CREB) Phosphorylation

A significant downstream target of the cAMP/PKA pathway is the transcription factor cAMP-Responsive Element-Binding protein (CREB) patsnap.comwikipedia.org. PKA can phosphorylate CREB, which is essential for its function patsnap.comspandidos-publications.com. Once phosphorylated, CREB can bind to specific DNA sequences known as cAMP-responsive elements (CRE), thereby promoting the transcription of target genes patsnap.com. Bucladesine, by elevating cAMP and activating PKA, can lead to increased CREB phosphorylation and subsequent modulation of gene expression patsnap.comspandidos-publications.comtermedia.plscilit.com. This mechanism plays a role in various cellular processes, including those involved in memory formation and neuronal plasticity medchemexpress.comspandidos-publications.comtermedia.pl. Studies have shown that bucladesine can upregulate the protein expression of phosphorylated CREB spandidos-publications.com.

Cellular and Subcellular Modulations Induced by Bucladesine

Effects on Neuronal and Glial Cellular Processes

Bucladesine has been shown to modulate the functions of both neurons and glial cells, key components of the nervous system.

Neurodevelopmental and Neuroplasticity Mechanisms

The cAMP/PKA signaling pathway, activated by Bucladesine, plays a significant role in neurodevelopment, growth, and plasticity medchemexpress.commedchemexpress.com. This pathway is crucial for processes such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental mechanisms underlying learning and memory formation, particularly in the hippocampus medchemexpress.com. Bucladesine can be utilized as a tool to study these neuroplasticity mechanisms medchemexpress.commedchemexpress.com. Studies have indicated that Bucladesine can enhance spatial memory retention, potentially by activating PKA and the cAMP/PKA pathway invivochem.com.

Regulation of Neurite Outgrowth

Bucladesine is known to promote neurite outgrowth in cell cultures iscabiochemicals.comtocris.com. This effect, instigated by Bucladesine, has been shown to be enhanced by other compounds, such as nardosinone (B31660) wikipedia.orgncats.ioebi.ac.uk. In studies involving adult Neural Stem/Progenitor Cells (NSPCs), Bucladesine exposure appeared to directly promote the development of neurons researchgate.net.

Astrocytic Responses and Glial Fibrillary Acidic Protein (GFAP) Biosynthesis

Bucladesine influences astrocytic activity and the biosynthesis of Glial Fibrillary Acidic Protein (GFAP), an intermediate filament protein primarily found in astrocytes and a marker of astrocyte activation or reactivity cellsignal.comscienceopen.comajou.ac.kr. Treatment of rat glial cells with Dibutyryl-cAMP has been shown to inhibit cell growth and increase GFAP levels, leading to a shift towards an astrocytic phenotype cellsignal.com. In cultured astrocytes, treatment with Dibutyryl cAMP or forskolin (B1673556) and 3-isobutyl-1-methylxanthine (B1674149) increased steady-state GFAP mRNA levels nih.gov. This suggests that cAMP-dependent kinase may play a regulatory role in determining GFAP mRNA levels, potentially through post-transcriptional mechanisms nih.gov. Studies on astrocyte cultures treated with dBcAMP have shown an increase in differentiated astrocytes, characterized by increased GFAP labeling and a change towards elongated forms bvsalud.org. Electron microscopy revealed that radially organized bundles of intermediate filaments compatible with GFAP increased in dBcAMP-treated astrocytes compared to controls bvsalud.org.

Impact on Cellular Energetics and Organelle Function

Bucladesine's influence extends to cellular energetics and the function of key organelles like mitochondria and lysosomes.

Influence on Cell Proliferation, Adhesion, and Migration Dynamics

Bucladesine has been observed to influence cell proliferation, adhesion, and migration in various cell types. In human breast cancer cells, treatment with bucladesine (as dibutyryl cAMP) at a concentration of 10-4 M inhibited cell growth nih.gov. This decrease in proliferation was associated with enhanced cell-cell and cell-matrix interactions nih.gov. Specifically, in E-cadherin-positive MCF-7 breast cancer cells, bucladesine treatment increased E-cadherin expression, a molecule implicated in cell adhesion nih.gov. While it did not induce E-cadherin expression in E-cadherin-negative MDA-MB-231 cells, bucladesine treatment in both cell lines resulted in increased incorporation of [35S] Na2SO4 into cell surface sulfated proteoglycans, enhancing the proportion of cell surface heparan sulfate (B86663) proteoglycans (HSPG), which are also involved in cell adhesion nih.gov. These findings suggest that the antiproliferative effect of bucladesine in these cells may be linked to an increase in adhesive interactions, potentially counteracting processes involved in metastasis, such as loss of cohesiveness and cell migration nih.gov.

Bucladesine's role as a cAMP analog and PKA activator suggests its involvement in regulating processes like cell adhesion, migration, and proliferation, as cAMP itself can activate EPACs, which are known to regulate these functions patsnap.com.

Modulation of Cellular Secretion and Specific Enzyme Activities

Bucladesine can modulate cellular secretion and the activity of specific enzymes by influencing intracellular cAMP levels and downstream signaling pathways, particularly the cAMP/PKA pathway patsnap.commedchemexpress.com. This modulation can affect various cellular processes, including metabolic enzyme activity patsnap.com.

Studies have shown that bucladesine can impact the synthesis and secretion of enzymes. For instance, in cultured avian adipocytes, incubation with 0.5 mM dibutyryl cAMP plus 0.5 mM theophylline (B1681296) led to a time-dependent decrease in cellular lipoprotein lipase (B570770) catalytic activity nih.gov. This decrease was attributed to a reduced rate of lipoprotein lipase synthesis, which could account for the diminished cellular enzyme content and decreased enzyme secretion rate nih.gov.

Bucladesine has also been shown to induce renin activity in cultured Leydig tumor cells (MA-10) in a dose- and time-dependent manner nih.gov. Treatment with 800 µM (Bu)2cAMP resulted in approximately a 40-fold increase in renin activity compared to control values nih.gov. This induction of renin activity by bucladesine represented de novo synthesis of enzyme molecules, as it was blocked by protein and RNA synthesis inhibitors nih.gov.

Choline (B1196258) Acetyltransferase (ChAT) and Vesicular Acetylcholine (B1216132) Transporter (VAChT) Regulation

Bucladesine has been shown to regulate the expression and activity of choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT), two key proteins essential for cholinergic neurons researchgate.netsdbonline.org. ChAT synthesizes the neurotransmitter acetylcholine (ACh), while VAChT packages ACh into synaptic vesicles researchgate.netsdbonline.org. The genes encoding ChAT and VAChT are closely linked and their expression is often coordinately regulated researchgate.netsdbonline.orgnih.gov.

Treatment of PC12 cells with bucladesine (dibutyryl cyclic AMP) significantly increased the mRNA levels for both ChAT and VAChT, by approximately four times invivochem.commedchemexpress.com. Bucladesine has also been reported to increase ChAT activity invivochem.commedchemexpress.com. In a murine septal cell line (SN56), dibutyryl cAMP (1 mM) induced ChAT- and VAChT-specific transcripts, increasing ACh levels nih.gov. Notably, dibutyryl cAMP had a greater inductive effect on VAChT mRNA levels (4-fold induction) compared to ChAT mRNA levels (2-fold induction), suggesting a potentially differential transcriptional regulation of these genes by the cAMP pathway nih.gov.

Research involving intra-hippocampal infusion of bucladesine in rats demonstrated that a combination of bucladesine and nicotine (B1678760) led to a significant increase in ChAT and VAChT immunoreactivity in the CA1 region and medial septal area nih.govscience.gov. This increase in protein expression correlated with improved spatial memory, suggesting that enhanced ChAT and VAChT levels may be a mechanism underlying the cognitive effects observed nih.gov. Bucladesine, as a selective activator of PKA, is suggested to play a significant role in regulating ChAT and VAChT in PC12 cells, potentially through the activation of the ERK signaling pathway in a Ca2+ and PKA-dependent manner researchgate.net.

Impact on Inducible Nitric Oxide Synthase (iNOS) Expression

The impact of bucladesine on inducible nitric oxide synthase (iNOS) expression appears to vary depending on the cell type and context. iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation nih.govoncotarget.com.

In activated rat microglial cultures, exogenous prostaglandin (B15479496) E2 (PGE2), which increases intracellular cAMP levels, was shown to downregulate lipopolysaccharide (LPS)-induced iNOS expression in a dose-dependent manner nih.gov. This inhibitory effect on iNOS expression was also observed with other agents that elevate cAMP levels, including dibutyryl cAMP (dbcAMP), supporting the involvement of cAMP in this downregulation nih.gov.

However, studies in LPS-stimulated murine BV2 microglial cells have shown differential regulation of iNOS expression by different cAMP-elevating agents nih.gov. In this model, while both dibutyryl-cAMP and forskolin repressed LPS-induced TNF-alpha expression and enhanced IL-10 levels, they had different effects on iNOS expression nih.gov. Dibutyryl-cAMP did not affect iNOS expression in these cells, whereas forskolin repressed it nih.gov. This suggests that the effect of bucladesine on iNOS expression can be context-dependent and may involve mechanisms that are independent of or only partially dependent on the PKA pathway activated by cAMP nih.gov.

Furthermore, one study noted that culturing rat hepatocytes with cAMP agonists, including dibutyryl-cAMP, inhibits nitric oxide synthesis and iNOS ambeed.cn.

Preclinical Investigation of Bucladesine in Biological Systems and Disease Models

Neurobiological System Studies

Preclinical research has explored the influence of Bucladesine on different aspects of neurobiology, with a significant focus on cognitive functions, synaptic plasticity, and the modulation of neuronal activity in the context of toxin exposure and seizure models.

Cognitive Function and Memory Research

Studies have investigated the role of Bucladesine in modulating cognitive processes, particularly learning and memory, often highlighting the involvement of the hippocampal region and the cAMP/PKA signaling cascade. medchemexpress.comnih.govtermedia.plfrontiersin.org

Research indicates that Bucladesine can influence spatial memory retention. The cAMP/PKA signaling pathway is recognized for its key role in the formation of long-term memory in the hippocampus. medchemexpress.commedchemexpress.cn Studies involving post-training intrahippocampal infusion of Bucladesine, sometimes in combination with other agents like nicotine (B1678760), have demonstrated synergistic enhancement effects on spatial memory retention in rats. medchemexpress.comtermedia.pl This suggests a potential mechanism involving the regulation of cholinergic gene expression, such as increased expression of choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT) in hippocampal subregions. termedia.pl Furthermore, activation of PKA by Bucladesine has been shown to improve cognition in animal models, correlating with increased expression of PKA, phosphorylated-CREB (p-CREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus, a pathway closely associated with memory formation. nih.gov

The cAMP/PKA signaling pathway, activated by Bucladesine, plays a critical role in the expression of both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus. medchemexpress.commedchemexpress.cnmedchemexpress.com These forms of synaptic plasticity are widely considered cellular correlates of learning and memory. scielo.brberkeley.edu While the precise mechanisms underlying the sustained expression of LTP and LTD are complex, the cAMP-dependent signaling cascade involving PKA, MAPK, and CREB is involved in initiating gene transcription necessary for the late phases of plasticity. scielo.br Bucladesine, by activating PKA, can simulate components of LTP in hippocampal regions. frontiersin.org

Preclinical investigations have explored the potential protective effects of Bucladesine against cognitive deficits induced by certain toxins. A study on sodium arsenate toxicity in mice demonstrated that Bucladesine, administered singly or in combination with nicotine, significantly enhanced avoidance memory retention, which was impaired by sodium arsenate exposure. researchgate.net Sodium arsenate was shown to reduce the time spent in the dark chamber in a passive avoidance task, and Bucladesine treatment increased this latency time in a time-dependent manner. This protective effect may be related to Bucladesine's role in modulating cholinergic function and PKA-dependent intracellular cascades involved in memory formation. While the search results provided information on lead acetate (B1210297) neurotoxicity, no specific studies investigating the effects of Bucladesine on cognitive impairments induced by Zinc Chloride or Lead Acetate were found. science.gov

Table 1: Effects of Bucladesine on Avoidance Memory Retention in Sodium Arsenate-Treated Mice

| Treatment Group (Bucladesine 600 nM) | Latency Time (h after electric shock) - 48h | Latency Time (h after electric shock) - 96h | Latency Time (h after electric shock) - 168h |

| Control | |||

| 1-day Bucladesine | Insignificant increment | Insignificant increment | Insignificant increment |

| 2-day Bucladesine | Significantly increased (P˂0.01) | Significantly increased (P˂0.05) | Significantly increased (P˂0.05) |

| 4-day Bucladesine | Significantly increased (P˂0.01) | Significantly increased (P˂0.01) | Significantly increased (P˂0.01) |

Note: Data extracted from search result . Statistical significance is indicated as reported in the source.

Bucladesine has been investigated for its effects on seizure activity, particularly in models utilizing pentylenetetrazol (PTZ), a chemoconvulsant. A study examining the interactive effects of Bucladesine, pentoxifylline (B538998) (a phosphodiesterase inhibitor), and H-89 (a PKA inhibitor) on PTZ-induced seizures in mice revealed that Bucladesine alone, at a high concentration (300 nM/mouse), significantly decreased seizure latency and threshold. nih.gov This suggests a potential pro-convulsant effect at higher concentrations in this model. However, the study also explored interactions; for instance, H-89 prevented the epileptogenic activity of Bucladesine. nih.gov These findings indicate that the modulation of seizure activity by Bucladesine may involve complex interactions with intracellular cAMP and cGMP signaling pathways and cyclic nucleotide-dependent protein kinases. nih.gov

Table 2: Effects of Bucladesine on PTZ-Induced Seizures in Mice

| Treatment Group | Seizure Latency | Seizure Threshold |

| Bucladesine (300 nM) | Significantly decreased | Significantly decreased |

| H-89 + Bucladesine (300 nM) | Prevented epileptogenic activity | Prevented epileptogenic activity |

Note: Data extracted and summarized from search result nih.gov. Specific quantitative values for latency and threshold were not consistently available in the snippet for direct comparison across all groups.

Preclinical research has explored the ability of Bucladesine to attenuate neurobiological effects induced by 3,4-Methylenedioxymethamphetamine (MDMA). One study investigated the effects of central administration of MDMA on spatial memory and mitochondrial function in the hippocampus and the subsequent effects of Bucladesine. researchgate.net The results indicated that MDMA caused spatial memory impairments and mitochondrial dysfunction, characterized by increased hippocampal ADP/ATP ratio, elevated reactive oxygen species (ROS) levels, collapse of mitochondrial membrane potential (MMP), mitochondrial swelling, and cytochrome c release. researchgate.net Bucladesine was found to markedly reduce these destructive effects of MDMA, providing evidence for the role of the cAMP/PKA signaling pathway in MDMA-induced memory and mitochondrial deficits. researchgate.net This suggests a potential protective role for Bucladesine against certain MDMA-induced neurotoxic effects.

Table 3: Effects of Bucladesine on MDMA-Induced Hippocampal Impairments

| Impairment Parameter | MDMA Effect | Bucladesine Effect (on MDMA-induced impairment) |

| Spatial Memory | Impairment | Attenuated |

| Hippocampal ADP/ATP ratio | Marked increase | Reduced destructive effects |

| Hippocampal ROS level | Marked increase | Reduced destructive effects |

| Hippocampal MMP | Collapse | Reduced destructive effects |

| Mitochondrial swelling | Observed | Reduced destructive effects |

| Mitochondrial outer membrane damage | Observed | Reduced destructive effects |

| Cytochrome c release | Observed | Reduced destructive effects |

Note: Data extracted and summarized from search result researchgate.net. Specific quantitative data for the extent of change was not consistently available in the snippet.

Modulation of Seizure Activity (e.g., Pentylenetetrazol-Induced Seizures)

Neural Regeneration and Repair Paradigms

The potential of bucladesine in promoting neural regeneration and repair has been a subject of preclinical investigation, particularly in the context of myelin formation and spinal cord injury models.

Application in Spinal Cord Injury (SCI) Models

Spinal cord injury leads to significant motor dysfunction and is characterized by an adverse microenvironment for nerve regeneration, including the formation of glial scars and the presence of inhibitory molecules researchgate.netnih.govresearchgate.net. Promoting axonal growth and functional recovery after SCI remains a significant challenge researchgate.netresearchgate.net.

Preclinical studies have investigated the application of bucladesine in SCI models, often in combination with other therapeutic strategies, to enhance neural regeneration nih.gov. One approach has involved stimulating neuronal cell bodies with cAMP (using bucladesine) and the injured axon with neurotrophins nih.gov. In a study using a cervical spinal cord lesion model in rats, a combination of injecting cAMP into the dorsal root ganglion and neurotrophin-3 (NT-3) within and beyond the lesion site, grafted with autologous bone marrow stromal cells, resulted in long-projecting dorsal-column sensory axons regenerating into and beyond the lesion site nih.gov. Notably, regeneration beyond the lesion did not occur with either cAMP or NT-3 treatment alone, suggesting a synergistic effect of the combinatorial approach nih.gov.

Furthermore, bucladesine has been incorporated into biomaterial-based strategies for SCI repair. For instance, bucladesine-encapsulated chitosan (B1678972) nanoparticles embedded in a hydrogel matrix have been designed as a multifunctional injectable hydrogel with potential neuroregenerative effects in SCI models researchgate.net. These approaches aim to create a more favorable environment for tissue repair and overcome the inhibitory factors present after SCI researchgate.netnih.gov.

Immunological and Inflammatory Response Studies

Bucladesine's influence on immunological and inflammatory responses has also been investigated in preclinical settings, focusing on anti-inflammatory mechanisms and cytokine modulation.

Anti-inflammatory Mechanisms in Acute Inflammation Models (e.g., Arachidonic Acid-Induced)

Bucladesine has demonstrated anti-inflammatory effects in models of acute inflammation. In the arachidonic acid-induced ear edema model in mice, topical administration of a water-free emulsion containing bucladesine was capable of significantly reducing the inflammatory edema nih.govbiocrick.com. Single or multiple applications of an emulsion with 1.5% bucladesine led to a significant reduction in ear swelling nih.gov. Increasing the concentration to 1.5% resulted in a 28% reduction in ear swelling compared to vehicle-treated mice nih.govresearchgate.net. Arachidonic acid is a fatty acid that serves as a precursor for prostaglandins, which are involved in inflammation lipidmaps.orgd-nb.info. The findings suggest that bucladesine can suppress this type of non-immunological skin inflammation nih.gov.

Modulation of Inflammatory Cytokine Production (e.g., TNF-α)

Modulating the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is a key aspect of controlling inflammation mdpi.com. Elevated levels of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) are associated with neuroinflammatory processes and tissue damage mdpi.comnih.gov.

While the search results did not provide direct studies specifically on bucladesine's modulation of TNF-α production in the context of the previously mentioned neural or hepatic investigations, related research on cAMP signaling and phosphodiesterase inhibition offers insights. Elevation of intracellular cAMP by inhibiting phosphodiesterase 4 has been shown to induce potent anti-inflammatory effects nih.gov. Non-specific phosphodiesterase inhibitors, which increase cAMP levels, have been demonstrated to reduce the production of TNF-α by mononuclear cells stimulated with lipopolysaccharide (LPS) researchgate.net. This reduction is associated with the attenuation of NF-κB activity and the enhancement of CREB phosphorylation and DNA binding researchgate.net. As a cAMP analog and phosphodiesterase inhibitor wikipedia.orginvivochem.com, bucladesine's mechanism of action aligns with pathways known to modulate inflammatory cytokine production. Studies in traumatic brain injury models have also shown that modulation of cAMP signaling can downregulate inflammatory cytokine expression spandidos-publications.com.

Cardiovascular System Research (e.g., Myocardial Contraction in Myocytes)

The effects of bucladesine on the cardiovascular system, particularly on myocardial contraction, have been examined in preclinical settings. Bucladesine is known to have vasodilator properties and has been described as a cardiac stimulant. ptgcn.com

Studies using the working rat heart preparation investigated the effects of bucladesine on cardiac function and energy metabolism. Bucladesine at concentrations of 10-4 and 3 x 10-4 M dose-dependently increased systolic pressure, cardiac work, and coronary flow under normal perfusion pressure (78 cm H2O), with minimal changes in heart rate or cardiac output. nih.gov At a reduced perfusion pressure (15 cm H2O), bucladesine increased systolic pressure, coronary flow, and cardiac output, while causing a decrease or negligible change in heart rate. nih.gov

Research on cultured fetal rat heart cells demonstrated that dibutyryl cyclic AMP (dibu cAMP) inhibits myocyte contraction. nih.gov This inhibition was concentration-dependent, with 100%, 84%, and 51% inhibition observed at 2 mM, 0.2 mM, and 0.02 mM concentrations, respectively. nih.gov The potency of dibu cAMP derivatives in inhibiting myocyte contraction followed a specific order: dibu cAMP > 6N-bu cAMP > 2O-bu cAMP = AMP > butyrate (B1204436). nih.gov

A comparative study in isoflurane-anesthetized cats evaluated the cardiovascular effects of several cAMP-modulating agents, including bucladesine sodium. semanticscholar.orgnih.gov At infusion rates of 10, 20, and 40 µg/kg/min, bucladesine sodium primarily produced vasodilatation, indicated by a decrease in peripheral resistance. semanticscholar.orgnih.gov Unlike catecholamines such as dobutamine (B195870) and dopamine, bucladesine showed less pronounced positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in this model. semanticscholar.orgnih.gov

Another study on electrically stimulated rat cardiac myocytes investigated the involvement of cAMP-dependent signaling in long-chain fatty-acid uptake and utilization. kuleuven.be Dibutyryl-cAMP, which significantly raised intracellular cAMP levels, did not affect cellular fatty acid uptake but influenced the fate of intracellular fatty acids by directing them towards mitochondrial oxidation in these myocytes. kuleuven.be

The following table summarizes some findings regarding bucladesine's effects on the cardiovascular system:

| Model/Cell Type | Condition | Bucladesine Effect | Key Observation/Parameter | Source |

| Working rat heart preparation | Normal perfusion | Increased systolic pressure, cardiac work, coronary flow | Minimal change in heart rate/output | nih.gov |

| Working rat heart preparation | Reduced perfusion | Increased systolic pressure, coronary flow, cardiac output; decreased/negligible HR | Dose-dependent effects | nih.gov |

| Cultured fetal rat heart cells | In vitro | Inhibited myocyte contraction | Concentration-dependent inhibition | nih.gov |

| Isoflurane-anesthetized cats (in vivo) | Infusion (10-40 µg/kg/min) | Primarily vasodilatation | Decrease in peripheral resistance; less pronounced inotropic/chronotropic effects compared to catecholamines | semanticscholar.orgnih.gov |

| Electrically stimulated rat cardiac myocytes | In vitro | Did not affect fatty acid uptake; influenced fatty acid utilization | Directed fatty acids towards mitochondrial oxidation | kuleuven.be |

Structure Activity Relationship Sar Studies and Analog Development of Bucladesine

Chemical Modifications for Enhanced Cell Permeability and Stability

A primary limitation of endogenous cAMP is its inability to readily cross cell membranes due to its charged phosphate (B84403) group and relatively hydrophilic nature researchgate.net. Bucladesine addresses this through the addition of butyrate (B1204436) groups at the N6 and 2'-O positions of the adenosine (B11128) moiety ontosight.ai. This esterification increases the lipophilicity of the molecule, facilitating its passage through the lipid bilayer of cell membranes nih.govontosight.airesearchgate.net. Once inside the cell, intracellular esterases cleave the butyrate groups, releasing the active cAMP analog invivochem.compatsnap.com.

Furthermore, the chemical modifications in bucladesine contribute to its increased stability compared to natural cAMP. Endogenous cAMP is rapidly hydrolyzed by phosphodiesterase enzymes nih.govresearchgate.net. Bucladesine is designed to be more resistant to this enzymatic degradation, allowing it to persist longer within the cell and exert sustained effects on cAMP-dependent pathways nih.govresearchgate.net. Studies have shown that bucladesine is not cleaved by PDE but instead acts as an enzyme blocker nih.gov. Stability studies have indicated that bucladesine is readily water-soluble but not stable in aqueous solutions, where hydrolysis can occur. Finding water-free formulations has been a focus to prevent degradation nih.govnih.gov.

Comparative Analysis with Endogenous Cyclic AMP and Other Analogs

Bucladesine is designed to mimic the action of endogenous cAMP by activating protein kinase A (PKA) and other downstream targets of cAMP ontosight.aipatsnap.com. While it serves as a cell-permeable cAMP analog, comparative studies reveal differences in their properties and effects.

Compared to endogenous cAMP, bucladesine is significantly more lipophilic, which accounts for its enhanced cell permeability nih.govontosight.airesearchgate.net. This increased lipophilicity allows bucladesine to be applied extracellularly and still influence intracellular cAMP signaling, a capability that natural cAMP lacks wikipedia.orgncats.io.

Research has also compared bucladesine to other synthetic cAMP analogs. For instance, studies investigating the induction of gametocyte formation in Plasmodium cultures found bucladesine to be only as potent as cAMP, despite its higher lipophilicity researchgate.net. This suggests that while enhanced permeability is achieved, the intrinsic activity or interaction with downstream targets might differ compared to other modifications or endogenous cAMP in specific biological contexts.

Other cAMP analogs, such as 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP), also exist and are used in research fishersci.ca. These analogs may have different lipophilicity, stability, and selectivity profiles depending on the nature and position of the chemical modification. For example, 8-Br-cAMP has a bromine atom at the C8 position of the adenine (B156593) base.

Investigations into Structural Determinants of Biological Potency and Selectivity

Studies have shown that bucladesine preferentially activates cAMP-dependent protein kinase invivochem.com. The binding of cAMP (or its active analog form derived from bucladesine) to the regulatory subunits of PKA causes their dissociation from the catalytic subunits, thereby activating the kinase activity patsnap.comwikipedia.org. The specific interactions between the adenosine base, the cyclic phosphate group, and the ribose moiety of the cAMP analog with the binding site of PKA's regulatory subunit determine the binding affinity and subsequent activation.

Methodological Approaches in Bucladesine Academic Research

In Vitro Cell Culture Models and Assays

In vitro studies using various cell lines are a primary approach to investigate the direct cellular effects of Bucladesine. These models provide controlled environments to examine specific cellular responses and signaling pathways.

Neuronal Cell Lines (e.g., PC12 cells, Purkinje Cells)

Neuronal cell lines, such as PC12 cells and Purkinje cells, are frequently used to study the neurobiological effects of Bucladesine, particularly its influence on neuronal differentiation, growth, and signaling.

PC12 cells, derived from a rat pheochromocytoma, are a common model for neuronal differentiation. Treatment with Bucladesine has been shown to increase the mRNA levels of choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT) in PC12 cells. invivochem.commedchemexpress.com Bucladesine also increases PKA and ChAT activity in these cells. invivochem.commedchemexpress.com Studies have incubated PC12 cells with Bucladesine at concentrations such as 1 mM for periods up to 72 hours to assess its effects on various markers and activities. targetmol.comclinisciences.comselleckchem.com

Purkinje cells, inhibitory neurons located in the cerebellum, are utilized to study the impact of Bucladesine on neuronal firing and electrical coupling. Research involving rat cerebellar Purkinje cells has shown that Bucladesine can inhibit spontaneous firing. nih.gov The ability of cAMP analogs, including Bucladesine, to inhibit neuronal firing in Purkinje cells has been correlated with their potency in activating cAMP-dependent protein kinase. nih.gov Intracellular injection of Dibutyryl cAMP in canine Purkinje cells has been shown to enhance cell-to-cell communication by increasing junctional conductance. nih.gov

Immune Cell Lines (e.g., RAW264.7, EoL-1)

Immune cell lines are employed to investigate the anti-inflammatory and immunomodulatory activities of Bucladesine.

RAW264.7 cells, a mouse macrophage cell line, are used to study the anti-inflammatory effects of Bucladesine, particularly its ability to inhibit the production of pro-inflammatory cytokines like TNF-α. Bucladesine has demonstrated anti-inflammatory activity against LPS-induced TNF-α production in RAW264.7 cells, with an IC50 value reported around 28.9 μM after a 4-hour incubation period. selleckchem.commedchemexpress.comselleck.co.jpambeed.cnselleck.cn

EoL-1 cells, a human eosinophilic leukemic cell line, serve as an in vitro model for studying eosinophil differentiation and function. Bucladesine has been used to induce the differentiation of EoL-1 cells into eosinophilic vacuole-containing cells. targetmol.comnih.gov Treatment with Bucladesine can induce the expression of CD11b and up-regulate the expression of mRNA for eosinophilic cationic protein (ECP), leading to increased synthesis and release of ECP. nih.gov Proliferation of EoL-1 cells treated with Bucladesine has been observed to increase in a time-dependent manner when treated with concentrations ranging from 10-100 µM for 8 days. targetmol.comtargetmol.cn

Hepatocyte Culture Models

Hepatocyte cultures, typically derived from rats, are used to explore the effects of Bucladesine on liver function, metabolism, and responses to various stimuli.

In cultured rat hepatocytes, Dibutyryl-cAMP has been shown to inhibit inducible nitric oxide synthase (iNOS) expression and NF-κB-binding activity. selleckchem.comselleck.co.jpambeed.cn It can also suppress TNF-α-induced hepatocyte apoptosis by inhibiting FADD up-regulation. selleckchem.comselleck.co.jpambeed.cn Studies using glycogen-rich hepatocyte cultures have shown that Bucladesine treatment can increase the amount of glucose and NO2- released, indicating its involvement in glycogenolysis. nih.govoup.com Bucladesine has also been shown to increase the induction of tryptophan oxygenase by dexamethasone (B1670325) and glucagon (B607659) in serum-free hepatocyte cultures. oup.com

Myocyte Culture Systems

Myocyte culture systems, including cardiac myocytes, are used to investigate the influence of Bucladesine on muscle cell function, contractility, and signaling pathways like PKA.

Studies using isolated cardiac myocytes from rats have demonstrated that Bucladesine can affect contractile function. ahajournals.orgnih.gov Research has involved treating ventricular myocytes with Bucladesine at concentrations such as 1 μmol/L for 30 minutes to assess its impact on contractility in electrically paced cells. ahajournals.orgnih.gov These studies have indicated that activating the PKA pathway with Bucladesine can influence contractile function in a sex-dependent manner. ahajournals.orgnih.gov

Neuroblastoma Cell Systems

Neuroblastoma cell lines are utilized to study the effects of Bucladesine on neuronal differentiation, proliferation, and survival, particularly in the context of neurodegenerative diseases and cancer research.

Human neuroblastoma cell lines (e.g., SK-N-MC, IMR-32, Leo-2) and murine neuroblastoma cells (e.g., NA-2, C-1300, NIE-115) have been induced to differentiate using Dibutyryl cyclic 3',5'-adenosine monophosphate (dbcAMP). nih.gov Morphological criteria for differentiation include decreased cell proliferation and neurite formation. nih.gov Functional parameters assessed include increased acetylcholinesterase activity, cAMP level, and protein content, alongside a decrease in cGMP level. nih.gov Treatment with dbcAMP has been found to stimulate the proliferation of SH-SY5Y human neuroblastoma cells, particularly at lower concentrations (e.g., 0.5 mM). nih.gov This proliferative effect is associated with the up-regulation of Skp2 protein, leading to accelerated degradation of p27Kip1 and increased CDK2 activity. nih.gov

Table 1: Examples of Bucladesine Research Findings in In Vitro Cell Models

| Cell Line | Bucladesine Concentration | Incubation Time | Key Finding | Citation |

| PC12 cells | 1 mM | 72 h | Increased PKA activity and TNF-α levels. | targetmol.comclinisciences.com |

| PC12 cells | 1 mM | Not specified | Increased ChAT and VAChT mRNA and activity. | invivochem.commedchemexpress.com |

| RAW264.7 cells | 28.9 μM (IC50) | 4 h | Inhibition of LPS-induced TNF-α production. | selleckchem.commedchemexpress.comselleck.co.jpambeed.cnselleck.cn |

| EoL-1 cells | 10-100 µM | 8 days | Increased proliferation. | targetmol.comtargetmol.cn |

| EoL-1 cells | Not specified | Not specified | Induced differentiation and ECP synthesis/release. | nih.gov |

| Rat Hepatocytes | Not specified | Not specified | Inhibition of iNOS expression and NF-κB activity; suppression of apoptosis. | selleckchem.comselleck.co.jpambeed.cn |

| Rat Hepatocytes | Not specified | Not specified | Increased glucose and NO2- release (glycogenolysis). | nih.govoup.com |

| Cardiac Myocytes | 1 μmol/L | 30 minutes | Affected contractile function. | ahajournals.orgnih.gov |

| Neuroblastoma | dbcAMP (various) | Not specified | Induced differentiation, decreased proliferation, neurite formation. | nih.gov |

| SH-SY5Y | 0.5 mM | Not specified | Stimulated proliferation via Skp2 up-regulation. | nih.gov |

In Vivo Animal Models for Preclinical Investigation

In vivo animal models are crucial for evaluating the systemic effects of Bucladesine and its potential therapeutic applications in preclinical studies. These models allow researchers to investigate its impact on complex physiological processes and disease states.

Mouse models are commonly used to study the effects of Bucladesine on neurological functions, inflammation, and organ injury. In a mouse model of copper pine demyelination, Bucladesine sodium administered intraperitoneally (0.24-0.7 µg/kg daily for seven days) showed a protective effect on myelin formation and exerted anti-inflammatory and anti-apoptotic properties. targetmol.commedchemexpress.com Bucladesine sodium has also been investigated in C57BL/6J jcl mice to study its effects on liver injury induced by TNF-α and D-gal. invivochem.comtargetmol.com Results indicated that Bucladesine protected against hepatic injury in this model. invivochem.comtargetmol.com

Studies in mice have also explored the impact of Bucladesine on memory and cognitive function. Intrahippocampal infusion of Bucladesine into the CA1 region of male Albino-Wistar rats has been shown to enhance spatial memory in maze tasks. invivochem.commedchemexpress.comtermedia.pl Bilateral infusion of Bucladesine (10 μM and 100 μM) led to a significant reduction in escape latency and journey distance, indicating improved spatial memory retention. invivochem.commedchemexpress.com In a mouse model, Bucladesine (600 nM/mouse, i.p.) has been reported to reverse zinc chloride- and lead acetate-induced avoidance memory retention impairments. selleckchem.comselleck.co.jpambeed.cn Furthermore, Bucladesine has been studied in kainic acid-injured mice, where it showed significant neuroprotection in hippocampal regions and enhanced neurogenesis, learning, and memory. frontiersin.org

Animal models of acute skin inflammation, such as the arachidonic acid-induced ear oedema model in mice, have been used to evaluate the anti-inflammatory effects of topical Bucladesine formulations. nih.govresearchgate.net Administration of an emulsion containing Bucladesine was capable of significantly reducing inflammatory oedema in this model. nih.govresearchgate.net

In addition to neurological and inflammatory conditions, Bucladesine has been investigated in models of acute renal failure. In male Wistar rats with experimentally induced ischemic acute renal failure (IARF), Bucladesine (5 mg/kg, i.p.) administered before and after renal pedicle clamping showed a beneficial effect, including significantly less elevated serum creatinine, BUN, and potassium levels, and less decreased total urine volume. nih.gov This beneficial effect was suggested to be partly due to the inhibition of intracellular Ca2+ accumulation in the kidney. nih.gov

Table 2: Examples of Bucladesine Research Findings in In Vivo Animal Models

| Animal Model | Administration Route & Dosage | Key Finding | Citation |

| Mouse model of copper pine demyelination | i.p. 0.24-0.7 µg/kg daily | Protective effect on myelin formation, anti-inflammatory, anti-apoptotic. | targetmol.commedchemexpress.com |

| C57BL/6J jcl mice (TNF-α/D-gal induced liver injury) | i.p. 0.5-500 mg/kg | Protection against hepatic injury. | invivochem.comtargetmol.com |

| Albino-Wistar rats (spatial memory) | Intrahippocampal infusion 10 & 100 μM | Enhanced spatial memory retention in maze tasks. | invivochem.commedchemexpress.comtermedia.pl |

| Mice (zinc/lead-induced memory impairment) | i.p. 600 nM/mouse | Reversed avoidance memory retention impairments. | selleckchem.comselleck.co.jpambeed.cn |

| Kainic acid-injured mice | Not specified | Neuroprotection, enhanced neurogenesis, learning, and memory. | frontiersin.org |

| Mice (arachidonic acid-induced ear oedema) | Topical (1.5% emulsion) | Reduced inflammatory oedema. | nih.govresearchgate.net |

| Male Wistar rats (ischemic acute renal failure) | i.p. 5 mg/kg | Beneficial effect, reduced markers of renal injury, inhibited Ca2+ accumulation. | nih.gov |

Rodent Models for Neurobiological Studies (e.g., Rats, Mice)

Rodent models, such as rats and mice, serve as valuable tools for investigating the neurobiological effects of bucladesine. These studies often focus on learning, memory, and neuroprotection.

Intrahippocampal infusion of bucladesine in male Albino-Wistar rats has been shown to enhance spatial memory in maze tasks invivochem.com. This enhancement was evidenced by a decrease in escape latency and journey distance in the Morris water maze invivochem.com. The mechanism underlying this effect is suggested to involve the activation of protein kinase A (PKA) and the subsequent engagement of the cAMP/PKA pathway invivochem.com.

Studies utilizing mice in the step-through passive avoidance task have demonstrated that bucladesine can significantly improve avoidance memory retention researchgate.netresearchgate.net. This improvement in memory retention was observed following multiple days of bucladesine administration .

In a mouse model subjected to kainic acid-induced hippocampal injury, treatment with bucladesine (referred to as dBcAMP) resulted in significant neuroprotection within the CA3 and dentate hilus regions of the hippocampus frontiersin.org. This protective effect may be mediated by the actions of astrocytes and microglia in the injured area frontiersin.org. Furthermore, bucladesine treatment in this model led to improved memory retention in behavioral tests, including the water maze and passive avoidance tasks, and was associated with increased hippocampal neurogenesis frontiersin.org.

Research in rats has also indicated that bucladesine can attenuate deficits in spatial learning and mitigate hippocampal mitochondrial impairments induced by substances like MDMA, underscoring the involvement of the cAMP/PKA signaling pathway in these protective effects researchgate.net.

| Rodent Model (Species) | Neurobiological Outcome Measured | Observed Effect of Bucladesine | Key Mechanism Implicated |

| Rat | Spatial Memory (Maze Tasks) | Enhanced spatial memory (decreased escape latency/journey distance) invivochem.com | cAMP/PKA pathway activation invivochem.com |

| Mouse | Avoidance Memory (Passive Avoidance) | Enhanced avoidance memory retention researchgate.netresearchgate.net | PKA activation |

| Mouse (Kainic Acid Injury) | Neuroprotection, Memory, Neurogenesis | Significant neuroprotection, improved memory, increased neurogenesis frontiersin.org | Astrocytes and Microglia involvement frontiersin.org |

| Rat (MDMA-induced deficits) | Spatial Learning, Mitochondrial Function | Attenuated learning deficits and mitochondrial impairments researchgate.net | cAMP/PKA signaling researchgate.net |

Animal Models for Inflammatory Response Assessment

Bucladesine's anti-inflammatory properties have been assessed using various animal models designed to induce inflammatory responses.

In a mouse model of acute skin inflammation induced by arachidonic acid, topical application of a bucladesine-containing cream significantly reduced inflammatory edema researchgate.netnih.gov. A study reported a 28% reduction in ear swelling with a 1.5% bucladesine cream formulation nih.gov.

Research utilizing the cuprizone-induced demyelination mouse model, which involves neuroinflammation, has shown that bucladesine treatment decreased the production of the pro-inflammatory mediator interleukin-6 (IL-6) and reduced the activation of nuclear factor-κB (NF-κB) nih.govresearchgate.net.

| Animal Model | Inflammatory Stimulus/Condition | Inflammatory Marker/Outcome Measured | Observed Effect of Bucladesine |

| Mouse (Acute Skin Inflammation) | Arachidonic Acid | Inflammatory Edema (Ear Swelling) | Reduced edema researchgate.netnih.gov |

| Mouse (Cuprizone Demyelination) | Cuprizone | Interleukin-6 (IL-6) Production | Decreased IL-6 nih.govresearchgate.net |

| Mouse (Cuprizone Demyelination) | Cuprizone | NF-κB Activation | Reduced NF-κB activation nih.govresearchgate.net |

Models for Organ-Specific Injury (e.g., Liver, Spinal Cord Demyelination)

Bucladesine has been investigated for its potential protective effects in animal models of organ-specific injury, including the liver and spinal cord.

Liver Injury: In a mouse model of liver injury induced by TNF-α and D-galactosamine (D-gal), bucladesine demonstrated a protective effect against hepatic damage clinisciences.comtargetmol.com. This protection was linked to a significant enhancement in the expression of Heat Shock Protein 70 (Hsp70) within hepatocytes targetmol.com. In a study examining cold stored rat liver grafts, supplementation of the preservation solution with dibutyryl-cAMP (bucladesine) was found to mitigate mitochondrial release and promote the phosphorylation of BAD at Serine 112, suggesting a mechanism of protection against ischemic injury nih.gov.

Spinal Cord Demyelination: The cuprizone-induced demyelination model in C57BL/6J mice is used to study demyelination and potential therapeutic interventions. In this model, bucladesine treatment exhibited a protective effect on myelination targetmol.comnih.govresearchgate.net. Beyond its impact on myelination, bucladesine decreased the number of apoptotic cells and modulated the levels of key apoptotic factors, reducing caspase-3 and Bax while increasing Bcl-2 nih.gov. These findings suggest that the enhancement of intracellular cAMP by bucladesine contributes to anti-apoptotic and anti-inflammatory properties in this model of demyelination nih.gov.

| Animal Model (Species) | Organ/Injury Type | Injury Marker/Outcome Measured | Observed Effect of Bucladesine |

| Mouse | Liver Injury (TNF-α/D-gal-induced) | Hepatic Injury, Hsp70 Expression | Protected against injury, enhanced Hsp70 expression clinisciences.comtargetmol.com |

| Rat | Cold Stored Liver Grafts (Ischemic Injury) | Mitochondrial Release, BAD Phosphorylation (Ser 112) | Mitigated mitochondrial release, promoted BAD phosphorylation nih.gov |

| Mouse (Cuprizone Demyelination) | Spinal Cord Demyelination | Myelination Status, Apoptotic Cells, Caspase-3, Bax, Bcl-2 | Protective effect on myelination, decreased apoptosis, modulated apoptotic factors targetmol.comnih.govresearchgate.net |

Advanced Biochemical and Molecular Techniques

To investigate the cellular and molecular mechanisms underlying bucladesine's effects, researchers employ a variety of advanced biochemical and molecular techniques.

Protein Kinase Activity Assays (e.g., PKA Assay)

Given that bucladesine is a known activator of PKA, protein kinase activity assays, particularly PKA assays, are fundamental tools in bucladesine research invivochem.combio-gems.comontosight.aiclinisciences.commedchemexpress.comtargetmol.comselleckchem.com. These assays directly measure the enzymatic activity of PKA in response to bucladesine treatment.

Studies have utilized PKA activity assays to demonstrate that bucladesine increases PKA activity in PC12 cells invivochem.comnih.gov. PKA activity assays have also been employed to measure baseline PKA levels in cardiac myocytes and to assess how bucladesine treatment affects this activity and downstream functions ahajournals.org. Research on human eosinophil EoL-1 cells has also involved measuring PKA activity after treatment with bucladesine clinisciences.comtargetmol.com.

| Technique | Target Enzyme | Purpose of Assay | Key Finding with Bucladesine |

| PKA Activity Assay | PKA | Confirm PKA activation by bucladesine | Increased PKA activity in PC12 cells invivochem.comnih.gov |

| PKA Activity Assay | PKA | Measure PKA levels and response in cardiac myocytes | Affected PKA activity and myocyte contractility ahajournals.org |

| PKA Activity Assay | PKA | Assess PKA activity in EoL-1 cells | Used to measure activity clinisciences.comtargetmol.com |

Gene Expression Analysis (e.g., RT-PCR for specific genes, Western Blotting for protein markers)

Techniques for analyzing gene and protein expression are crucial for identifying the molecular targets and pathways influenced by bucladesine.

RT-PCR: Reverse transcription polymerase chain reaction (RT-PCR) is used to quantify mRNA levels of specific genes. Research has shown that treatment of PC12 cells with bucladesine leads to a significant increase in the mRNA levels of choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT) invivochem.comnih.gov.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins. In studies investigating the effects of bucladesine in Aβ-injected rats, Western blotting was used to evaluate the protein expression levels of autophagy markers such as beclin1, Atg7, Atg12, and LC3 II/LC3 I in hippocampal tissue researchgate.netnih.govresearchgate.net. Bucladesine treatment was found to reduce the Aβ-induced upregulation of these autophagy-related proteins nih.govresearchgate.net. Western blotting is also applied to study the phosphorylation status of signaling proteins like JNK, ERK1/2, and p38 MAPK in cellular models relevant to neurotoxicity researchgate.net. Western blot is listed as a relevant application for bucladesine sodium in various research contexts bertin-bioreagent.comhoelzel-biotech.comabcam.com.

| Technique | Analyte Type | Specific Targets Examined | Key Finding with Bucladesine |

| RT-PCR | mRNA | Choline Acetyltransferase (ChAT), Vesicular Acetylcholine Transporter (VAChT) invivochem.comnih.gov | Increased mRNA levels of ChAT and VAChT in PC12 cells invivochem.comnih.gov |

| Western Blotting | Protein | Autophagy markers (beclin1, Atg7, Atg12, LC3 II/LC3 I) researchgate.netnih.govresearchgate.net | Reduced Aβ-induced upregulation of autophagy markers nih.govresearchgate.net |

| Western Blotting | Protein | Phosphorylated signaling proteins (JNK, ERK1/2, p38 MAPK) researchgate.net | Used in studies examining neurotoxicity mechanisms researchgate.net |

Cellular Imaging and Morphological Assessment (e.g., Immunofluorescence, Transmission Electron Microscopy)

Immunofluorescence: Immunofluorescence microscopy allows for the visualization of specific proteins within cells or tissue sections using fluorescently labeled antibodies bertin-bioreagent.comabcam.combiorxiv.org. This technique has been used in studies to examine autophagy in the hippocampus of Aβ-injected rats by staining for LC3 researchgate.net. Immunofluorescence has also been applied to assess the distribution and expression of glial fibrillary acidic protein (GFAP) in astrocytes treated with dibutyryl cyclic AMP nih.govscilit.com. Furthermore, immunofluorescence was used to confirm changes in specific cell markers, such as acetylated-α tubulin (ciliated cells) and pro-SPC (type II cells), in organoid models biorxiv.org.

Transmission Electron Microscopy (TEM): Transmission electron microscopy provides high-resolution images of the ultrastructure of cells and tissues bvsalud.orggfz.denel.edujefferson.edu. TEM has been employed to study the morphological changes induced by dibutyryl cyclic AMP in cloned rat astrocytoma cell lines, revealing alterations such as the arborization of cellular processes and the rounding-up of cell bodies nih.gov. TEM is a valuable tool for detailed morphological assessment at the subcellular level gfz.dejefferson.edu.

| Technique | Purpose | Key Observation with Bucladesine |

| Immunofluorescence | Visualize protein localization and expression | Used to study autophagy markers (LC3) in hippocampus researchgate.net |

| Immunofluorescence | Assess protein distribution in specific cell types | Used to study GFAP in astrocytes nih.govscilit.com |

| Immunofluorescence | Confirm cell markers in organoids | Used to confirm changes in ciliated and type II cell markers biorxiv.org |

| Transmission Electron Microscopy | Examine cellular ultrastructure and morphology | Observed morphological changes in astrocytoma cells (arborization, rounding) nih.gov |

Functional Assays for Cellular Physiology

Academic research employs Bucladesine in various functional assays to explore its impact on cellular physiology, including mitochondrial function and cognitive processes like memory.

Mitochondrial Function Assays

Studies have investigated the effects of Bucladesine on mitochondrial function, particularly in the context of mitigating impairments induced by neurotoxic substances. Research using 3,4-methylenedioxymethamphetamine (MDMA) in mice demonstrated that MDMA can cause mitochondrial dysfunction in the hippocampus, characterized by an increased ADP/ATP ratio, elevated reactive oxygen species (ROS) levels, collapse of mitochondrial membrane potential (MMP), mitochondrial swelling, and damage to the mitochondrial outer membrane leading to cytochrome c release researchgate.netnih.gov. Bucladesine treatment was found to significantly reduce these destructive effects of MDMA, suggesting a protective role against MDMA-induced mitochondrial impairments researchgate.netnih.gov. This highlights the involvement of the cAMP/PKA signaling pathway, activated by Bucladesine, in mitigating mitochondrial and memory deficits induced by MDMA nih.gov. Furthermore, the link between cAMP signaling and mitochondrial function is supported by the presence of soluble adenylyl cyclase (sAC) in the mitochondrial matrix, which regulates mitochondrial function via cAMP researchgate.netfrontiersin.org.

Avoidance Memory Tests

Bucladesine has been studied for its effects on avoidance memory retention, often utilizing the step-through passive avoidance task in rodent models. This task typically involves training animals to remain in a light chamber and avoid entering a dark chamber where they previously received an aversive stimulus. Memory retention is assessed by measuring the latency to enter the dark chamber at later time points.

Research has shown that Bucladesine can reverse impairments in avoidance memory retention induced by various neurotoxic agents. For example, studies in mice demonstrated that intraperitoneal administration of Bucladesine (600 nM/mouse) reversed deficits in avoidance memory retention caused by zinc chloride and lead acetate (B1210297) apexbt.comresearcher.lifeselleckchem.comselleckchem.com. Similarly, Bucladesine treatment (600 nM) was found to reverse impaired avoidance memory caused by sodium arsenate toxicity in mice in a time-dependent manner researchgate.net.

The effects of Bucladesine on avoidance memory retention have been investigated across different treatment durations. In one study, a 1-day injection of Bucladesine (600 nM) showed an insignificant increase in latency time compared to controls. However, 2-day and 4-day injections of the same dose significantly increased the latency time at various time points (48, 96, and 168 hours) after the electric shock .

Here is a summary of representative data on the effect of Bucladesine on avoidance memory retention in sodium arsenate-treated mice:

| Treatment Duration (Days) | Bucladesine Dose (nM) | Time after Shock (h) | Latency Time (s) (Mean ± SEM) | Significance (vs. Control) | Source |

| Control | - | 48 | Data not explicitly provided | - | |

| 2 | 600 | 48 | Increased | P˂0.01 | |

| 2 | 600 | 96 | Increased | P˂0.05 | |

| 2 | 600 | 168 | Increased | P˂0.05 | |

| Control | - | 48 | Data not explicitly provided | - | |

| 4 | 600 | 48 | Increased | P˂0.01 | |

| 4 | 600 | 96 | Increased | P˂0.01 | |

| 4 | 600 | 168 | Increased | P˂0.01 |

Note: The table above is illustrative based on the description in the source text, as exact numerical latency times for all groups and time points were not consistently provided in the search snippets. The significance levels are directly cited from the source.

These findings suggest that Bucladesine, potentially through the activation of PKA and modulation of cholinergic pathways, plays a role in the mechanisms underlying avoidance memory and can counteract the deleterious effects of certain toxins on memory function researcher.life. Bucladesine has also been shown to enhance spatial memory in maze tasks when infused intrahippocampally invivochem.com. The cAMP/PKA signaling pathway is known to be important for long-term memory formation and neuroplasticity in the hippocampus, further supporting the use of Bucladesine in studying these processes medchemexpress.com.

Electrophysiological Recordings

Electrophysiological techniques are crucial for investigating the effects of Bucladesine on the electrical activity of cells, particularly neurons. These methods allow researchers to measure changes in membrane potential, ion channel activity, and firing patterns.

Neuronal Firing Inhibition

Bucladesine has been studied for its ability to modulate neuronal firing. Early research using iontophoresis to apply cyclic AMP analogs, including Bucladesine, to rat cerebellar Purkinje cells demonstrated that cyclic AMP inhibited the spontaneous firing of a significant percentage of these neurons nih.gov. Bucladesine, specifically, was among the cyclic AMP analogs tested nih.gov. The inhibitory effect on neuronal firing observed with these analogs correlated with their reported potency in activating cyclic AMP-dependent protein kinase nih.gov. This provided physiological evidence supporting the role of protein phosphorylation as a key step in the action of cyclic AMP and its analogs like Bucladesine in modulating neuronal activity nih.gov.

Beyond neuronal studies, electrophysiological recordings have also been used to investigate Bucladesine's effects on other cell types. For instance, studies on cultured cells derived from transplantable pancreatic carcinoma in Syrian golden hamsters utilized intracellular recordings to measure membrane potentials and input resistance nih.gov. Application of Dibutyryl cyclic AMP (Bucladesine) at a concentration of 2 x 10⁻³ M caused a marked hyperpolarization of approximately 30 mV and a concomitant reduction in input resistance in these cells nih.gov. These electrophysiological changes indicate that Bucladesine can significantly alter the electrical properties of non-neuronal cells as well nih.gov.

Electrophysiological recordings, such as whole-cell patch-clamp and extracellular recordings, are standard techniques used to measure neuronal activity, including action potentials and local field potentials biorxiv.orgfrontiersin.org. While general electrophysiological methods for studying neuronal inhibition and activity balance are well-established frontiersin.orgwikipedia.org, specific detailed electrophysiological protocols directly applying Bucladesine to measure neuronal firing inhibition beyond the early Purkinje cell study were not extensively detailed in the provided search results. However, the principle demonstrated in the Purkinje cell study highlights the utility of electrophysiological recordings in assessing the direct impact of Bucladesine on neuronal excitability via the cAMP/PKA pathway nih.gov.

Future Directions and Emerging Research Avenues for Bucladesine

Elucidation of Undiscovered Molecular Pathways and Off-Target Effects

While Bucladesine primarily acts by increasing intracellular cAMP levels and activating PKA, research continues to investigate the full spectrum of its molecular interactions. It is recognized that Bucladesine Sodium can potentially interfere with other signaling pathways beyond those mediated by cAMP, which might confound experimental results patsnap.com. Compounds that interact with pathways or proteins influenced by PKA activity could modify the outcomes of Bucladesine administration, highlighting the importance of considering potential off-target effects patsnap.com.

Studies are exploring how Bucladesine influences various cellular processes beyond the canonical cAMP/PKA pathway. For instance, research into glioblastoma has explored the potential therapeutic targeting of mitochondria and cAMP signaling, indicating that modulating cAMP signaling pathways through activators like Bucladesine holds promise, although further research is needed to fully understand its role in the development and progression of this complex disease researchgate.netresearchgate.net. The increase of nerve growth factor (NGF) mRNA in NMDA-treated astroglial cells may be mediated through NMDA receptor activation and the cAMP cascade, suggesting potential interactions between Bucladesine and pathways involving glutamate (B1630785) receptors and calcium signaling bohrium.com.

Understanding the complete profile of Bucladesine's interactions, including potential off-target effects, is crucial for accurately interpreting research findings and exploring new therapeutic possibilities patsnap.com. This involves detailed investigations into its influence on various protein kinases beyond PKA and its potential to act as a phosphodiesterase inhibitor, which has also been suggested medchemexpress.comwikipedia.orgselleck.co.jpmedchemexpress.com.

Exploration of Novel Preclinical Applications and Biological Systems

Bucladesine's ability to modulate cAMP-dependent processes makes it a valuable tool for exploring a wide range of biological systems and potential preclinical applications. Research is ongoing to explore its broader applications, including potential therapeutic uses, though these are still largely in the experimental stages patsnap.com.

Studies have investigated Bucladesine in models of acute skin inflammation, demonstrating its activity in reducing inflammatory oedema in mice medchemexpress.comresearchgate.netnih.govnih.gov. This suggests its potential as a treatment option for skin diseases where anti-inflammatory activity is indicated researchgate.netnih.govnih.gov.

In neuroscience, Bucladesine is used to study memory formation and neuroplasticity, as the cAMP/PKA signaling pathway plays a key role in long-term potentiation (LTP), long-term depression (LTD), and memory formation in the hippocampus medchemexpress.commedchemexpress.com. Post-training intrahippocampal infusion of Bucladesine has shown synergistic enhancement effects on spatial memory retention in rats, particularly in combination with nicotine (B1678760) medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com. Bucladesine has also been shown to attenuate spatial learning and hippocampal mitochondrial impairments induced by MDMA in rats, highlighting the role of cAMP/PKA signaling in these effects researchgate.netresearchgate.net. Furthermore, it has been studied for its effects on pentylenetetrazol-induced seizures in mice wikipedia.org.

Bucladesine has also demonstrated effects on cellular differentiation and growth. It has been shown to induce morphological differentiation of astrocytes and stimulate neurite outgrowth in PC12 cells stemcell.comsinobiological.com. Studies on adult neural stem/progenitor cells (NSPCs) suggest that Bucladesine directly promotes neurons researchgate.net. Research also indicates its use in studying the growth and differentiation of keratinocytes in skin cell cultures nih.gov.

The potential applications extend to reproductive medicine, where Bucladesine has been used in research involving human endometrial organoids to study gene expression changes related to receptivity oup.com.

Development of Chemically Modified Analogs with Enhanced Specificity or Potency

Bucladesine itself is a chemically modified analog of cAMP, designed for better cell permeability ontosight.aipatsnap.com. Future research aims to develop further chemically modified analogs with enhanced properties, such as improved cell permeability, increased metabolic stability, greater specificity for particular PKA isoforms or downstream targets, or enhanced potency.

Bucladesine is a cyclic nucleotide derivative that mimics endogenous cAMP and is also a phosphodiesterase inhibitor bertin-bioreagent.commedchemexpress.comwikipedia.orgselleck.co.jp. The products of its intracellular metabolism include butyrate (B1204436), which has been shown to have distinct biological effects invivochem.com. Developing analogs that selectively target specific phosphodiesterases or PKA isoforms could lead to more precise modulation of cAMP signaling pathways and potentially reduce off-target effects selleck.co.jpselleckchem.com.

The chemical structure of Bucladesine, characterized by butyrate groups esterified at the 2'-hydroxyl position of the cAMP backbone, contributes to its lipophilicity and cell permeability ontosight.ai. Modifications to these butyrate groups or other parts of the molecule could yield analogs with altered pharmacokinetic profiles and improved cellular delivery or retention. Research into bioactivatable, membrane-permeant analogs of cyclic nucleotides is ongoing and could inform the design of next-generation Bucladesine analogs caymanchem.com.

Investigation into Combinatorial Approaches with Other Bioactive Compounds

Exploring the effects of Bucladesine in combination with other bioactive compounds is another important direction for future research. Combinatorial approaches can lead to synergistic effects, allowing for lower doses of each compound and potentially reducing toxicity, or they can target multiple pathways simultaneously for enhanced therapeutic outcomes.